molecular formula C9H7N3S B1472806 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 1934880-11-1

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1472806
M. Wt: 189.24 g/mol
InChI Key: XJFILCISQKYDRG-UHFFFAOYSA-N
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Description

“2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile” is a complex organic compound that contains a thiophene ring and a pyrazole ring . Thiophene is a five-membered heterocyclic compound with one sulfur atom, and pyrazole is a five-membered heterocyclic compound with two nitrogen atoms . This compound is of interest in the field of organic chemistry due to its unique structural features, which may contribute to its reactivity and potential applications in material science, catalysis, and as a building block for more complex molecular architectures.


Synthesis Analysis

The synthesis of compounds related to “2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile” often involves multistep synthetic routes that may include the formation of the pyrazole moiety and its subsequent functionalization with thiophene derivatives . For example, the synthesis of related compounds can include cyclization reactions and the introduction of thiophene rings through coupling reactions or substitution processes .


Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of both pyrazole and thiophene rings. These structures are often confirmed through crystallographic methods, which can reveal details about the ring conformations, bond lengths, and angles, contributing to the overall molecular geometry and its potential interaction with other molecules .


Chemical Reactions Analysis

Compounds like “2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile” can undergo various chemical reactions, including electrophilic substitutions on the thiophene ring, ring-opening reactions of the pyrazole moiety, and cycloaddition reactions. The specific reactivity patterns depend on the substitution pattern on both rings and the presence of functional groups that can participate in the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile” and its derivatives, such as melting and boiling points, solubility in various solvents, and crystallinity, can be significantly influenced by the nature of substituents on both the thiophene and pyrazole rings.

Safety And Hazards

The safety data sheet for a related compound, “2-(Thiophen-3-yl)-1,3-dioxolane”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a combustible liquid, and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-(3-thiophen-3-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-3-5-12-4-1-9(11-12)8-2-6-13-7-8/h1-2,4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFILCISQKYDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C2=CSC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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